molecular formula C4H4FN3O2 B13325807 1-(Fluoromethyl)-4-nitro-1H-pyrazole

1-(Fluoromethyl)-4-nitro-1H-pyrazole

Cat. No.: B13325807
M. Wt: 145.09 g/mol
InChI Key: DVEVEOCETCRFFN-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a fluoromethyl group at the 1-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-nitro-1H-pyrazole typically involves the fluoromethylation of a pyrazole precursor. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from fluoroiodomethane using visible light and tris(trimethylsilyl)silane, which facilitates the formation of C(sp^3)–CH_2F bonds via a radical chain process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Reduction: 1-(Fluoromethyl)-4-amino-1H-pyrazole.

    Oxidation: Products may include carboxylic acids or other oxidized derivatives of the fluoromethyl group.

Scientific Research Applications

1-(Fluoromethyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Properties

Molecular Formula

C4H4FN3O2

Molecular Weight

145.09 g/mol

IUPAC Name

1-(fluoromethyl)-4-nitropyrazole

InChI

InChI=1S/C4H4FN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2

InChI Key

DVEVEOCETCRFFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CF)[N+](=O)[O-]

Origin of Product

United States

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